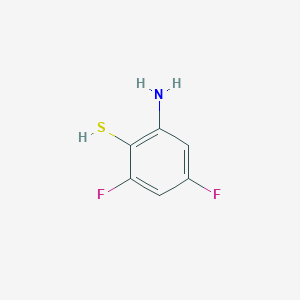

2-Amino-4,6-difluorobenzenethiol

Description

Properties

CAS No. |

126764-60-1 |

|---|---|

Molecular Formula |

C6H5F2NS |

Molecular Weight |

161.17 g/mol |

IUPAC Name |

2-amino-4,6-difluorobenzenethiol |

InChI |

InChI=1S/C6H5F2NS/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 |

InChI Key |

RMJMNZCAJIQYIB-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1N)S)F)F |

Canonical SMILES |

C1=C(C=C(C(=C1N)S)F)F |

Origin of Product |

United States |

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactive thiol group allows for the formation of disulfide bonds and other functional groups essential in organic synthesis.

Biology

- Biochemical Probes : Due to its thiol functionality, 2-amino-4,6-difluorobenzenethiol is explored as a biochemical probe to study protein interactions and enzyme activities. It can form covalent bonds with cysteine residues in proteins, potentially altering their function.

- Antioxidant Properties : Thiols are known for their antioxidant capabilities, which may protect biological systems from oxidative stress by scavenging free radicals.

Materials Science

- Synthesis of Advanced Materials : The compound is utilized in developing new materials with specific properties, such as conducting polymers and coatings that require enhanced chemical stability and reactivity.

- Functionalization of Surfaces : Its ability to form self-assembled monolayers (SAMs) on metal surfaces can be harnessed for various applications, including sensors and catalysis.

Case Study 1: Inhibition of Neuronal Nitric Oxide Synthase

Research has shown that derivatives based on difluorobenzene rings exhibit potent inhibitory effects on human neuronal nitric oxide synthase (hnNOS). A study demonstrated that modifications at the 4-position significantly enhance potency and selectivity towards hnNOS, indicating potential therapeutic applications for neurodegenerative diseases .

| Compound | Ki (nM) | Selectivity (hn/he) |

|---|---|---|

| Compound A | 46 | 388 |

| Compound B | 23 | 956 |

Case Study 2: Antimicrobial Activity

A study investigated the antimicrobial properties of thiolated compounds similar to 2-amino-4,6-difluorobenzenethiol. Results indicated that these compounds effectively inhibit bacterial growth, suggesting their potential as antimicrobial agents in pharmaceutical applications .

Comparison with Similar Compounds

Halogen-Substituted Analogues: 2-Amino-4,6-Dichloro- and Dibromobenzenethiol

For example:

- 2-Amino-4,6-dichloropyrimidine (C₄H₃Cl₂N₃, MW: ~163.9 g/mol) exhibits significant biological activity, such as inhibition of nitric oxide (NO) production in immune-activated cells (IC₅₀: 2–36 μM) .

- 4,6-Dibromobenzo[d]thiazol-2-amine demonstrates higher reactivity in substitution reactions compared to its fluoro- and chloro-analogues due to bromine’s polarizability and leaving-group ability .

Key Differences :

- Reactivity: Fluorine’s high electronegativity and small atomic size reduce electrophilic substitution rates in 2-amino-4,6-difluorobenzenethiol compared to brominated analogues .

- Applications: Chloro- and bromo-substituted compounds are favored in pharmaceuticals (e.g., NO inhibitors ), while fluoro-substituted derivatives like 2-amino-4,6-difluorobenzenethiol may prioritize electronic applications due to fluorine’s electron-withdrawing effects .

Heterocyclic Analogues: 2-Amino-4,6-difluorobenzothiazole

2-Amino-4,6-difluorobenzothiazole (CAS: n/a) replaces the thiol group with a thiazole ring. This structural modification alters:

Functionalized Derivatives: (2-Amino-4,6-difluorophenyl)methanol

The addition of a hydroxymethyl (-CH₂OH) group to the benzene ring (C₇H₇F₂NO, MW: 175.14 g/mol) increases polarity and hydrogen-bonding capacity compared to 2-amino-4,6-difluorobenzenethiol. This derivative is more suited for pharmaceutical synthesis, where solubility and metabolic stability are critical .

Comparative Data Table

Research Findings and Implications

- Biological Activity: Fluorine substitution in aromatic systems often enhances metabolic stability and bioavailability, but 2-amino-4,6-difluorobenzenethiol’s thiol group may limit its direct pharmaceutical use due to toxicity concerns .

- Synthetic Utility : The compound’s fluorine atoms enable regioselective functionalization, making it a valuable precursor for fluorinated ligands or polymers .

- Comparative Reactivity : Brominated analogues outperform fluoro-substituted compounds in nucleophilic aromatic substitution, but fluorine’s electronic effects are advantageous in electron-deficient systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4,6-difluorobenzenethiol in academic laboratories?

- Methodological Answer : A plausible approach involves adapting methods for structurally similar fluorinated aromatic thiols. For example, nucleophilic substitution of 2-nitro-4,6-difluorobenzenethiol precursors using reducing agents (e.g., H₂S or thiourea) under controlled conditions. Parallel strategies for dichloropyrimidine synthesis (e.g., Vilsmeier–Haack–Arnold reagent for chlorination ) could guide reagent selection and reaction optimization. Purification may require column chromatography or recrystallization in non-polar solvents.

Q. Which spectroscopic techniques are critical for characterizing 2-Amino-4,6-difluorobenzenethiol?

- Methodological Answer :

- ¹H/¹⁹F NMR : To confirm fluorine substitution patterns and amine/thiol proton environments.

- IR Spectroscopy : Identify S-H (≈2550 cm⁻¹) and N-H (≈3300 cm⁻¹) stretches.

- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.

- Elemental Analysis : Verify purity (>95%) and stoichiometry.

Comparative data from difluorobenzoic acid derivatives (e.g., 2-Amino-4,6-difluorobenzoic acid, CAS 126674-77-9 ) can assist in interpreting spectral results.

Q. What safety protocols are essential for handling 2-Amino-4,6-difluorobenzenethiol?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for 2-Amino-4,6-difluorobenzenethiol synthesis via nucleophilic aromatic substitution?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity.

- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve thiourea reactivity.

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions.

Reference the 82.62% yield achieved for N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide via cyclization and Vilsmeier reactions .

Q. How to resolve discrepancies in bioactivity data across different assay systems for 2-Amino-4,6-difluorobenzenethiol derivatives?

- Methodological Answer :

- Assay Validation : Standardize cell lines (e.g., mouse peritoneal cells ) and control for metabolite interference.

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities.

- Dose-Response Curves : Establish IC₅₀ values with triplicate replicates (e.g., 2 μM for 5-fluoro-2-amino-4,6-dichloropyrimidine ).

Q. What mechanistic insights can guide the design of 2-Amino-4,6-difluorobenzenethiol-based inhibitors?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) to map electronic effects of fluorine and thiol groups on binding affinity.

- Structure-Activity Relationship (SAR) : Compare with analogs like 2-amino-4-fluorophenol (CAS 399-97-3), which forms metal-coordinated complexes via amine and hydroxyl groups .

- Kinetic Studies : Probe reaction intermediates using stopped-flow spectroscopy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.